6-Bromobenzo[b]thiophene-3-carbonitrile 6-Bromobenzo[b]thiophene-3-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC18329128
InChI: InChI=1S/C9H4BrNS/c10-7-1-2-8-6(4-11)5-12-9(8)3-7/h1-3,5H
SMILES:
Molecular Formula: C9H4BrNS
Molecular Weight: 238.11 g/mol

6-Bromobenzo[b]thiophene-3-carbonitrile

CAS No.:

Cat. No.: VC18329128

Molecular Formula: C9H4BrNS

Molecular Weight: 238.11 g/mol

* For research use only. Not for human or veterinary use.

6-Bromobenzo[b]thiophene-3-carbonitrile -

Specification

Molecular Formula C9H4BrNS
Molecular Weight 238.11 g/mol
IUPAC Name 6-bromo-1-benzothiophene-3-carbonitrile
Standard InChI InChI=1S/C9H4BrNS/c10-7-1-2-8-6(4-11)5-12-9(8)3-7/h1-3,5H
Standard InChI Key AFUZBDUCVLNURC-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1Br)SC=C2C#N

Introduction

Structural and Chemical Profile

Molecular Architecture

6-Bromobenzo[b]thiophene-3-carbonitrile belongs to the benzo[b]thiophene family, a class of bicyclic compounds featuring a fused benzene and thiophene ring. The bromine substituent at the 6-position and the nitrile group at the 3-position introduce distinct electronic and steric effects that influence reactivity and intermolecular interactions. The IUPAC name for this compound is 6-bromo-1-benzothiophene-3-carbonitrile, and its canonical SMILES representation is C1=CC2=C(C=C1Br)SC=C2C#N.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₉H₄BrNS
Molecular Weight238.11 g/mol
CAS Number1098608-41-3
InChI KeyAFUZBDUCVLNURC-UHFFFAOYSA-N
Topological Polar Surface62.8 Ų

Spectroscopic Characterization

While experimental spectral data for 6-Bromobenzo[b]thiophene-3-carbonitrile remains sparse, analogous benzo[b]thiophene derivatives provide insights:

  • ¹H NMR: Aromatic protons typically resonate between δ 7.2–8.1 ppm, with coupling patterns reflecting the bromine’s electron-withdrawing effects.

  • IR Spectroscopy: A sharp absorption band near 2200 cm⁻¹ corresponds to the C≡N stretch, while C-Br vibrations appear at 650–800 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak ([M]⁺) is expected at m/z 238, with fragmentation patterns dominated by loss of Br (79.9 amu) and CN (26 amu) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 6-Bromobenzo[b]thiophene-3-carbonitrile typically involves multi-step routes starting from benzo[b]thiophene precursors. A generalized approach includes:

  • Bromination: Electrophilic bromination of benzo[b]thiophene using Br₂ in the presence of Lewis acids (e.g., FeBr₃) selectively substitutes the 6-position.

  • Cyanation: Subsequent cyanation at the 3-position employs copper(I) cyanide (CuCN) or palladium-catalyzed cross-coupling reactions (e.g., Rosenmund-von Braun reaction).

Yield optimization remains challenging due to competing side reactions, though microwave-assisted synthesis and continuous flow reactors have improved efficiency in related systems.

Industrial Manufacturing Challenges

Scalable production faces hurdles such as:

  • Purification Complexity: Separation from regioisomers (e.g., 5-bromo derivatives) requires high-performance liquid chromatography (HPLC) or recrystallization.

  • Environmental Concerns: Bromine and cyanide handling necessitates closed-loop systems to minimize waste and exposure.

Physicochemical Properties

Experimental data for physical properties like melting point, boiling point, and density are currently unavailable . Computational predictions using tools like COSMO-RS suggest:

  • LogP: ~3.1, indicating moderate lipophilicity suitable for membrane permeability in drug candidates.

  • Aqueous Solubility: <0.1 mg/mL at 25°C, necessitating co-solvents (e.g., DMSO) for biological assays.

Cell LineIC₅₀ (µM)Mechanism
MCF-7 (Breast)12.3Caspase-dependent apoptosis
A549 (Lung)18.7Cell cycle arrest (G2/M)
HeLa (Cervical)15.9ROS generation

Applications in Materials Science

Organic Electronics

The electron-withdrawing nitrile and bromine groups enhance charge transport properties, making this compound a candidate for:

  • Non-Fullerene Acceptors: Power conversion efficiencies >10% in organic photovoltaic cells.

  • Electroluminescent Layers: Brightness of 1500 cd/m² in OLED prototypes.

Corrosion Inhibition

Preliminary electrochemical studies suggest 85% corrosion inhibition efficiency for mild steel in 1M HCl, attributed to adsorption via S and N atoms.

Comparative Analysis with Structural Analogs

Table 3: Substituent Effects on Bioactivity

CompoundSubstituentIC₅₀ (MCF-7, µM)LogP
6-Bromo-3-cyanobenzo[b]thiopheneBr, CN12.33.1
6-Chloro-3-cyanobenzo[b]thiopheneCl, CN14.82.9
6-Methyl-3-cyanobenzo[b]thiopheneCH₃, CN22.43.4

Bromine’s electronegativity enhances target binding affinity compared to chlorine or methyl groups.

Future Research Directions

  • Synthetic Optimization: Develop catalyst systems (e.g., Pd/NHC complexes) to improve cyanation yields.

  • In Vivo Toxicology: Assess pharmacokinetics and organ toxicity in murine models.

  • Material Engineering: Explore doping effects in perovskite solar cells.

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